molecular formula C10H10N2O2S B8442301 3-Ethoxycarbonyl-1H-pyrido[2,3-b][1,4]-thiazine

3-Ethoxycarbonyl-1H-pyrido[2,3-b][1,4]-thiazine

Cat. No.: B8442301
M. Wt: 222.27 g/mol
InChI Key: MDRMIABWTPJBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-1H-pyrido[2,3-b][1,4]-thiazine is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 1H-pyrido[2,3-b][1,4]thiazine-3-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-12-7-4-3-5-11-9(7)15-8/h3-6,12H,2H2,1H3

InChI Key

MDRMIABWTPJBPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(S1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.8 g of ethyl α-chloro-formylacetate, dissolved in 70 ml of ethanol, are added to a solution of 4 g (0.0317 mole) of 2-mercapto-3-aminopyridine and 1.78 g (0.0317 mole) of potassium hydroxide in 200 ml of ethanol at 25° C. under nitrogen. The mixture is warmed at 50° C. for 1 hour, the ethanol is then stripped off in vacuo and the residue is chromatographed on silica gel with methylene chloride/methanol (95:5) as the mobile phase. Yield: 3.3 g (47% of theory) Melting point: 194°-195° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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